3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid
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Overview
Description
3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C16H15NO4S and a molecular weight of 317.36 g/mol . This compound belongs to the class of benzoic acids and is characterized by the presence of a phenyl(prop-2-en-1-yl)sulfamoyl group attached to the benzoic acid core .
Preparation Methods
The synthesis of 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and phenyl(prop-2-en-1-yl)sulfamide as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production: Industrial production methods may involve bulk custom synthesis and procurement processes to ensure the compound is produced in large quantities.
Chemical Reactions Analysis
3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group may interact with enzymes or receptors, leading to modulation of their activity. The phenyl(prop-2-en-1-yl) group may also play a role in binding to target molecules, influencing the compound’s overall biological effects .
Comparison with Similar Compounds
3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid can be compared with other similar compounds, such as:
Benzoic Acid Derivatives: Compounds like 3-(phenylsulfamoyl)benzoic acid and 3-(prop-2-en-1-ylsulfamoyl)benzoic acid share structural similarities but differ in their specific substituents.
Sulfonyl Compounds: Other sulfonyl-containing compounds, such as sulfonamides and sulfonylureas, may exhibit different chemical and biological properties due to variations in their molecular structures.
Properties
IUPAC Name |
3-[phenyl(prop-2-enyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-2-11-17(14-8-4-3-5-9-14)22(20,21)15-10-6-7-13(12-15)16(18)19/h2-10,12H,1,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCXDNHATGXDNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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